Ethyl 2-(2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS No.: 1219841-76-5
Cat. No.: VC6373990
Molecular Formula: C18H17N5O5S2
Molecular Weight: 447.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219841-76-5 |
|---|---|
| Molecular Formula | C18H17N5O5S2 |
| Molecular Weight | 447.48 |
| IUPAC Name | ethyl 2-[[2-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C18H17N5O5S2/c1-3-27-16(26)11-6-4-5-7-12(11)19-14(24)9-29-18-22-21-17(30-18)20-15(25)13-8-10(2)28-23-13/h4-8H,3,9H2,1-2H3,(H,19,24)(H,20,21,25) |
| Standard InChI Key | ONCFOGSBOLJKKE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C |
Introduction
Synthesis and Characterization
The synthesis of Ethyl 2-(2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate would typically involve several steps, including the formation of the thiadiazole ring and its subsequent modification with the isoxazole derivative. Characterization would involve spectroscopic methods such as NMR and mass spectrometry to confirm the structure.
Biological Activities
While specific biological activity data for this compound is not available, related compounds with similar structures have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Compounds with thiadiazole and isoxazole moieties have demonstrated antimicrobial properties, suggesting potential applications in this area.
-
Anticancer Activity: The presence of the thiadiazole ring in other compounds has been associated with anticancer properties, making it a promising area for further research.
Research Findings and Data
Given the lack of specific data on Ethyl 2-(2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, we can look at related compounds for insights:
| Compound Feature | Biological Activity |
|---|---|
| Isoxazole Derivatives | Antimicrobial, Anticonvulsant |
| Thiadiazole Ring | Antimicrobial, Anticancer |
| Benzoate Moiety | Influences Solubility and Bioavailability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume